Methyl 3-bromo-2,6-dimethylbenzoate

Catalog No.
S3206533
CAS No.
86246-71-1
M.F
C10H11BrO2
M. Wt
243.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-bromo-2,6-dimethylbenzoate

CAS Number

86246-71-1

Product Name

Methyl 3-bromo-2,6-dimethylbenzoate

IUPAC Name

methyl 3-bromo-2,6-dimethylbenzoate

Molecular Formula

C10H11BrO2

Molecular Weight

243.1

InChI

InChI=1S/C10H11BrO2/c1-6-4-5-8(11)7(2)9(6)10(12)13-3/h4-5H,1-3H3

InChI Key

PAAMRJWZTZAXAO-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)Br)C)C(=O)OC

Solubility

not available

Methyl 3-bromo-2,6-dimethylbenzoate is an organic compound with the molecular formula C10H11BrO2\text{C}_{10}\text{H}_{11}\text{BrO}_2. It is a derivative of benzoic acid characterized by the presence of a bromine atom at the 3-position and methyl groups at the 2 and 6 positions on the benzene ring. This compound is notable for its utility in organic synthesis, serving as an intermediate in the preparation of more complex organic molecules. Its unique structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and agrochemical production .

There is no current information available on the specific mechanism of action of MDB. If this compound has any biological activity, its mechanism would depend on its interaction with specific targets within a biological system.

Due to the lack of specific data, it is recommended to handle MDB with caution, assuming the following potential hazards:

  • Mild skin and eye irritant: Esters can cause irritation upon contact [].
  • Suspected respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract [].
  • Possible endocrine disruptor: Some aromatic compounds have been linked to endocrine disruption, and further research is needed to determine MDB's potential effects.
  • Chemical Databases: Searching public chemical databases like PubChem () can provide basic information about the structure and properties of the molecule.
  • Scientific Literature Search Engines: Scientific literature search engines like Google Scholar () can be used to search for academic papers that mention Methyl 3-bromo-2,6-dimethylbenzoate. Even if no direct results are found, research on similar molecules might be identified.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution.
  • Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
  • Oxidation Reactions: The methyl groups may undergo oxidation to form carboxylic acids when treated with strong oxidizing agents like potassium permanganate (KMnO4) .

The biological activity of methyl 3-bromo-2,6-dimethylbenzoate has been explored primarily in the context of enzyme inhibition and drug development. It has been studied for its potential effects on various biochemical pathways, particularly as a probe in biochemical assays. The compound's interactions with specific molecular targets make it a valuable candidate for research into new therapeutic agents .

Methyl 3-bromo-2,6-dimethylbenzoate can be synthesized through several methods:

  • Bromination: The synthesis typically begins with the bromination of 2,6-dimethylbenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
  • Esterification: Following bromination, the resulting 3-bromo-2,6-dimethylbenzoic acid is esterified with methanol using a strong acid catalyst like sulfuric acid to yield methyl 3-bromo-2,6-dimethylbenzoate.

In industrial settings, these processes are scaled up using continuous flow reactors to enhance efficiency and yield.

Methyl 3-bromo-2,6-dimethylbenzoate has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.
  • Biochemical Research: Employed as a probe in studying enzyme inhibition and other biochemical assays.
  • Pharmaceutical Development: Investigated for potential use in drug synthesis and development.
  • Agrochemicals: Utilized in producing specialty chemicals and agrochemicals .

Research on methyl 3-bromo-2,6-dimethylbenzoate has indicated that it may interact with key enzymes involved in drug metabolism. Its ability to modulate enzyme activity suggests potential applications in pharmacology and toxicology. Studies have shown that this compound can influence various signaling pathways within biological systems, highlighting its relevance in both medicinal chemistry and biochemical research.

Several compounds share structural similarities with methyl 3-bromo-2,6-dimethylbenzoate. Below is a comparison highlighting their unique features:

Compound NameUnique Features
Methyl 2,6-dimethylbenzoateLacks the bromine atom, making it less reactive
Methyl 3-bromo-2-methylbenzoateContains only one methyl group, affecting steric properties
Methyl 4-bromo-2,6-dimethylbenzoateBromine atom positioned differently, leading to varied reactivity
Methyl 5-bromo-2-(bromomethyl)benzoateContains an additional bromomethyl group

Methyl 3-bromo-2,6-dimethylbenzoate is unique due to the specific arrangement of its bromine and methyl groups, which confer distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic chemistry .

XLogP3

3.2

Dates

Last modified: 08-18-2023

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